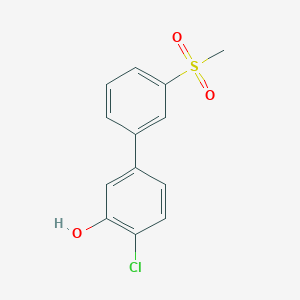
2-Chloro-5-(3-methylsulfonylphenyl)phenol
Vue d'ensemble
Description
2-Chloro-5-(3-methylsulfonylphenyl)phenol, also known as CMSP, is a chemical compound with the CAS Number: 1261921-84-9 . It has a molecular weight of 282.75 and its IUPAC name is 4-chloro-3’-(methylsulfonyl)[1,1’-biphenyl]-3-ol .
Molecular Structure Analysis
The molecular formula of this compound is C13H11ClO3S . The InChI code is 1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 .Applications De Recherche Scientifique
Anticancer Activity
2-Chloro-5-(3-methylsulfonylphenyl)phenol has been studied for its potential anticancer activity. Research conducted by Uddin et al. (2020) involved the synthesis and characterization of several compounds, including derivatives of this compound. These compounds demonstrated cytotoxicity against cancer cell lines, indicating a potential role in cancer treatment (Uddin et al., 2020).
Oxidative Transformation in Environmental Contexts
The compound's susceptibility to oxidative transformation by manganese oxides was explored by Zhang and Huang (2003). This research is significant in understanding the environmental fate of such compounds, particularly their interactions with soil and sediment components (Zhang & Huang, 2003).
Sulfonation Studies
The sulfonation of related compounds, including those similar to this compound, was investigated by Wit et al. (2010). These studies are crucial in understanding the chemical reactivity and potential applications in various industrial processes (Wit et al., 2010).
Water and Industrial Effluent Analysis
Castillo et al. (1997) conducted research on the determination of phenolic compounds, including derivatives similar to this compound, in water and industrial effluents. This research is significant for environmental monitoring and pollution control (Castillo et al., 1997).
Biodegradation and Toxicity
The anaerobic biodegradability and toxicity of substituted phenols, including compounds structurally related to this compound, were studied by O'Connor and Young (1989). This research provides insights into the environmental impact and degradation pathways of such compounds (O'Connor & Young, 1989).
Preparation of Aryl Dichloromethane- and Aryl Trichloromethane-sulfonate Esters
Langler et al. (1993) researched the chlorination of carbanions stabilized by sulfonate linkages, contributing to the chemical understanding and potential synthesis pathways for compounds like this compound (Langler et al., 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-5-(3-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJBXFYKZKNTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686135 | |
| Record name | 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-84-9 | |
| Record name | 4-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



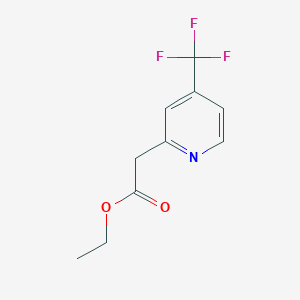
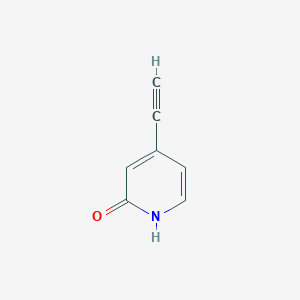
![7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B3059716.png)


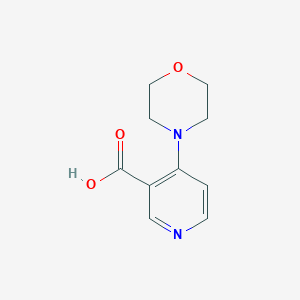


![[2-(2-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3059723.png)
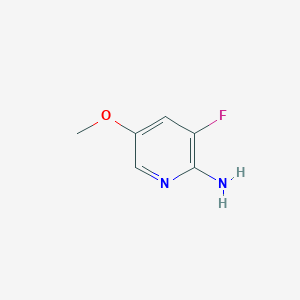



![2-[Ethyl(methyl)amino]butanoic acid](/img/structure/B3059729.png)